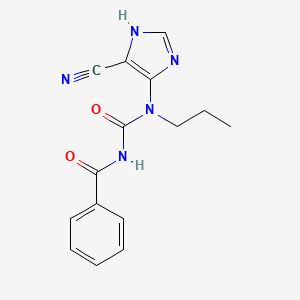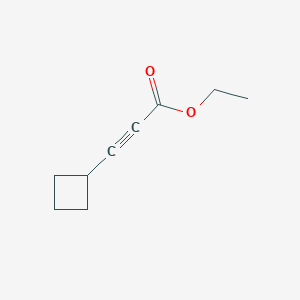
(R)-2-(Perfluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Perfluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a perfluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Perfluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and perfluorobenzene.
Reaction Conditions: The reaction may involve nucleophilic substitution or other coupling reactions under controlled conditions, such as specific temperatures, solvents, and catalysts.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield, cost, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Perfluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: ®-2-(Perfluorophenyl)pyrrolidine can be used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as enzyme inhibition or receptor modulation.
Medicine
Therapeutics: Research may investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
Materials Science: The compound may be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of ®-2-(Perfluorophenyl)pyrrolidine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Perfluorophenyl)pyrrolidine: The enantiomer of the compound, with different stereochemistry.
2-(Trifluoromethyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a perfluorophenyl group.
Uniqueness
®-2-(Perfluorophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H8F5N |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
(2R)-2-(2,3,4,5,6-pentafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h4,16H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
RMFCCLXJEHCVBA-SCSAIBSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)F)F)F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)

![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)
![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)



![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)
